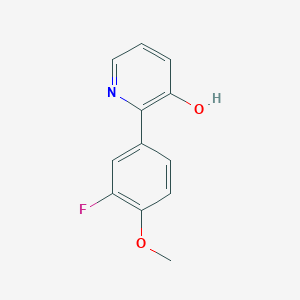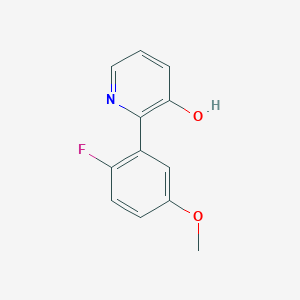
5-(3-Fluoro-4-methoxyphenyl)-3-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-4-methoxyphenyl)-3-hydroxypyridine, 95% (5-FMPH-3-OH-95%) is an aromatic heterocyclic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways to study the biochemical and physiological effects of aromatic heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-FMPH-3-OH-95% has been used in a variety of scientific research applications. It has been used as an inhibitor of c-Jun N-terminal kinase (JNK) in cell cultures. It has also been used to study the effect of aromatic heterocyclic compounds on the regulation of gene expression and cell cycle progression in cancer cells.
Mecanismo De Acción
The mechanism of action of 5-FMPH-3-OH-95% is not yet fully understood. However, it is believed to act as an inhibitor of JNK, which is a protein kinase involved in the regulation of cell cycle progression and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMPH-3-OH-95% are not yet fully understood. However, it is believed to inhibit the activity of JNK, which may lead to the regulation of cell cycle progression and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-FMPH-3-OH-95% in lab experiments include its availability, ease of synthesis, and its ability to act as an inhibitor of JNK. The limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
For 5-FMPH-3-OH-95% research include further investigation into its mechanism of action, its potential toxicity, and its effects on gene expression and cell cycle progression. Additionally, further research should be conducted to determine the potential therapeutic applications of this compound. Additionally, further research should be conducted to explore the potential of using this compound in combination with other compounds to create new therapeutic agents.
Métodos De Síntesis
5-FMPH-3-OH-95% can be synthesized via a two-step procedure. The first step involves the reaction of 3-fluoro-4-methoxyphenol and pyridine in aqueous acetic acid to form 3-fluoro-4-methoxy-5-hydroxypyridine. The second step involves the reaction of the intermediate with acetic anhydride in the presence of pyridine to form 5-FMPH-3-OH-95%.
Propiedades
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12-3-2-8(5-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWPSBEAOGQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682815 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-17-3 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














